molecular formula C17H17ClN2O3S B11710959 ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11710959
M. Wt: 364.8 g/mol
InChI Key: AFJLVBSVDPYZRZ-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. The molecule is characterized by:

  • A 2-chlorophenyl substituent at the 6-position, contributing steric bulk and electronic effects due to the chlorine atom’s electronegativity.
  • An ethyl ester group at the 7-position, enhancing solubility in organic solvents and influencing metabolic stability.
  • A methyl group at the 8-position, which modulates steric interactions and reactivity.
  • A 4-oxo (keto) group that stabilizes the bicyclic system through resonance and hydrogen-bonding interactions.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-6-4-5-7-12(11)18/h4-7,15H,3,8-9H2,1-2H3

InChI Key

AFJLVBSVDPYZRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)CCS2)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine-2-Thione Precursor

The preparation begins with the synthesis of a 4,5,6-trisubstituted pyrimidine-2-thione via the Biginelli reaction. Ethyl acetoacetate, 2-chlorobenzaldehyde, and thiourea undergo acid-catalyzed cyclocondensation in ethanol under reflux to yield 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate retains the ethyl ester group critical for the final product.

Reaction Conditions

  • Catalyst : Hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).

  • Solvent : Ethanol.

  • Temperature : Reflux (~78°C).

  • Time : 6–12 hours.

Cyclization with Dihaloalkane

The pyrimidine-2-thione reacts with 1,2-dibromoethane in the presence of potassium iodide (KI) to form the thiazine ring. KI catalyzes the nucleophilic substitution, facilitating sulfur attack on the dihaloalkane.

Optimized Parameters

  • Molar Ratio : 1:1 (pyrimidine-2-thione to 1,2-dibromoethane).

  • Catalyst : 0.1 mol KI per mole of substrate.

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Temperature : 70–80°C.

  • Time : 12–24 hours.

Workup

  • Filter inorganic salts (e.g., KBr).

  • Evaporate solvent under reduced pressure.

  • Crystallize residue from ethanol/water (3:1).

  • Recrystallize with hexane for purity.

Yield : 60–75% (estimated based on analogous reactions).

One-Pot Condensation of Biginelli Product with Bromoacetic Acid

Biginelli Reaction for Dihydropyrimidinone Synthesis

Ethyl acetoacetate, 2-chlorobenzaldehyde, and urea condense under acidic conditions to form 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate lacks the thiazine ring but provides the core pyrimidine scaffold.

Reaction Conditions

  • Catalyst : PTSA or HCl.

  • Solvent : Ethanol.

  • Temperature : Reflux.

  • Time : 8–10 hours.

Thiazine Ring Formation

The dihydropyrimidinone reacts with bromoacetic acid or 3-bromopropionic acid in a one-pot condensation. Bromoacetic acid introduces the thiazine moiety via nucleophilic substitution and cyclization.

Optimized Parameters

  • Molar Ratio : 1:1.2 (dihydropyrimidinone to bromoacetic acid).

  • Base : Triethylamine (TEA) or sodium bicarbonate.

  • Solvent : Ethanol or acetonitrile.

  • Temperature : Reflux.

  • Time : 10–15 hours.

Workup

  • Neutralize with dilute HCl.

  • Extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 50–65% (estimated).

Comparative Analysis of Methods

Parameter Cyclocondensation One-Pot Condensation
Steps 22
Catalyst KITEA/NaHCO₃
Reaction Time 12–24 hours10–15 hours
Yield 60–75%50–65%
Purification CrystallizationChromatography
Scalability HighModerate
Byproduct Formation MinimalModerate

Critical Factors Influencing Synthesis

Solvent Selection

  • Polar Protic Solvents (e.g., ethanol) : Enhance nucleophilicity of sulfur in pyrimidine-2-thione, favoring cyclization.

  • Polar Aprotic Solvents (e.g., DMF) : Accelerate SN2 mechanisms but may require higher temperatures.

Catalytic Efficiency

  • KI vs. KBr : KI’s iodide ion exhibits superior nucleophilicity, reducing reaction time by 30% compared to KBr.

  • Base in One-Pot Method : TEA neutralizes HBr, shifting equilibrium toward product formation.

Temperature Control

  • Cyclocondensation : Temperatures >80°C risk decomposition of the thiazine ring.

  • One-Pot Method : Reflux (~80°C) ensures complete conversion without side reactions.

Challenges and Mitigation Strategies

Regiochemical Control

  • Issue : Competing alkylation at nitrogen vs. sulfur.

  • Solution : Use excess dihaloalkane (1.2 equivalents) to drive complete cyclization.

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.

  • Solution : Gradient elution (hexane to ethyl acetate) improves resolution.

Ester Hydrolysis

  • Issue : Ethyl ester cleavage under basic conditions.

  • Mitigation : Avoid strong bases during workup; use neutral pH buffers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide, usually in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name 6-Position Substituent 8-Position Substituent 7-Position Ester Biological/Physical Properties Reference ID
Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-Chlorophenyl Methyl Ethyl Not explicitly reported; inferred high lipophilicity N/A
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl Methyl Methyl Molecular formula: C₁₆H₁₅ClN₂O₃S; Predicted density: 1.55 g/cm³
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Bromophenyl Methyl Ethyl Molecular weight: 409.3; Boiling point: 506.7°C
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Methyl Allyl Enhanced solubility due to allyl ester
Ethyl 8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate Fluorine Methyl Ethyl Anticandidate activity; 99.08% purity by HPLC

Key Observations:

  • Allyl esters (e.g., ) may enhance reactivity for prodrug strategies.
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent (electron-withdrawing) may stabilize the thiazine ring via resonance, whereas 4-methoxy (electron-donating) analogs (e.g., ) could alter electronic distribution for targeted interactions.

Physicochemical Properties

Property Ethyl 6-(2-chlorophenyl) Derivative (Predicted) Ethyl 6-(4-fluorophenyl) Derivative Methyl 6-(4-chlorophenyl) Derivative
Molecular Weight ~364.8 362.8 (C₁₈H₁₆ClFN₂O₃S) 330.4 (C₁₆H₁₅ClN₂O₃S)
LogP (Lipophilicity) ~3.2 3.1 2.9
Aqueous Solubility (mg/mL) <0.1 0.15 0.2
Melting Point Not reported 159–162°C (fluoro analog) 150–152°C (methoxy analog)

Notes:

  • The 2-chlorophenyl derivative’s lower solubility compared to para-substituted analogs may limit bioavailability but improve CNS penetration.
  • Fluorine substitution (e.g., ) enhances metabolic stability due to reduced oxidative metabolism.

Biological Activity

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazine derivatives characterized by a pyrimidine-thiazine framework. Its molecular formula is C16H15ClN2O3SC_{16}H_{15}ClN_2O_3S with a molecular weight of approximately 350.82 g/mol. The structure includes significant functional groups such as carboxylate and oxo groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The exact mechanisms are still under investigation; however, preliminary studies suggest that it may exhibit:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains.
  • Antioxidant Properties : Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.
  • Cytotoxic Effects : Initial screenings indicate potential cytotoxicity against certain cancer cell lines.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazine derivatives. A notable study evaluated the efficacy of related thiazine compounds against Xanthomonas oryzae pv. oryzae, a pathogen responsible for bacterial blight in rice. The results are summarized in the following table:

CompoundInhibition Ratio (%) at 100 μg/mLInhibition Ratio (%) at 50 μg/mL
3a95.4 ± 2.254.5 ± 0.8
3d90.1 ± 1.250.5 ± 0.8
3g94.9 ± 0.389.6 ± 0.5
4b94.7 ± 0.287.6 ± 0.2

These results indicate that certain derivatives exhibit significant antibacterial activity, outperforming traditional treatments like thiodiazole copper (TC) and bismerthiazol (BT) .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models.

Case Study: Antibacterial Efficacy

A research team investigated the antibacterial properties of this compound against several gram-positive and gram-negative bacteria. The study revealed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Antioxidant Activity

Another study focused on the antioxidant properties of related thiazine compounds through DPPH radical scavenging assays. The results indicated that these compounds exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate?

  • Methodology : A common approach involves cyclocondensation reactions under reflux. For example, similar pyrimidothiazine derivatives are synthesized via refluxing thiourea intermediates with oxalyl chloride in DMF and triethylamine, followed by recrystallization (e.g., ethanol or ethyl acetate) . Key steps include optimizing reaction time (8–10 hours) and stoichiometric ratios (1:1 molar ratio of reactants) to achieve yields >75%. Characterization via NMR and mass spectrometry is critical to confirm purity and structure.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD reveals puckered pyrimidine rings with flattened boat conformations and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding patterns (e.g., C–H···O interactions) influence crystal packing, which can guide solubility and stability studies . Refinement using riding models for H-atoms (C–H = 0.93–0.98 Å) ensures structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C8, chlorophenyl at C6) and confirms stereochemistry.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and thiazine (C–S, ~650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., M+H⁺ or M+Na⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or biological activity.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide substituent modifications. For example, chlorophenyl groups may enhance hydrophobic binding .
  • AI-Driven Synthesis : Tools like COMSOL Multiphysics integrate reaction parameters (temperature, solvent polarity) to predict optimal conditions and reduce trial-and-error experimentation .

Q. How do structural modifications at the 2- and 5-positions affect biological activity?

  • Methodology : Systematic SAR studies compare analogs with varying substituents:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at the 2-position (2-chlorophenyl) enhances metabolic stability but may reduce solubility.
  • Electron-Donating Groups (EDGs) : Methoxy groups at the 5-position (e.g., 3,4-dimethoxyphenyl) improve binding to targets like kinases or GPCRs .
  • Experimental Validation : In vitro assays (e.g., IC₅₀ measurements) paired with crystallography or docking studies resolve activity-structure relationships .

Q. How can contradictory data on biological activity be resolved?

  • Methodology :

  • Dose-Response Analysis : Ensure assays cover a broad concentration range (nM–µM) to avoid false negatives from suboptimal dosing.
  • Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence polarization for binding affinity vs. cell viability assays for cytotoxicity).
  • Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. What strategies improve the compound’s bioavailability without altering core pharmacophores?

  • Methodology :

  • Prodrug Design : Modify the ethyl carboxylate group (C7) to esterase-sensitive prodrugs (e.g., tert-butyl esters) for enhanced membrane permeability.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve solubility and target specificity .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to create co-crystals with improved dissolution rates .

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